3-(Pyrrolidin-1-yl)cyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylcyclobutan-1-ol |
InChI |
InChI=1S/C8H15NO/c10-8-5-7(6-8)9-3-1-2-4-9/h7-8,10H,1-6H2 |
InChI Key |
GVRKCPKHHMMABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC(C2)O |
Origin of Product |
United States |
Structural Modifications and Derivative Chemistry of 3 Pyrrolidin 1 Yl Cyclobutan 1 Ol
Design Principles for Analogues and Derivatives
The design of new molecules based on the 3-(pyrrolidin-1-yl)cyclobutan-1-ol template involves strategic modifications to modulate physicochemical properties and biological activity. These modifications typically fall into three main categories: altering the ring systems, varying substituents on the cyclobutane (B1203170) and pyrrolidine (B122466) rings, and exploring stereoisomeric diversity.
Ring System Modifications (e.g., Azetidine (B1206935), Piperidine (B6355638) Analogues)
Azetidine Analogues: The substitution with an azetidine ring introduces greater ring strain compared to pyrrolidine. A simple, modular, and programmable method to access complex stereopure azetidines involves the strain-release functionalization of 1-azabicyclobutanes. nih.govchemrxiv.org This allows for the parallel synthesis of stereodefined azetidine derivatives that would otherwise be challenging to produce. nih.gov
Piperidine Analogues: Replacing the pyrrolidine with a piperidine ring provides a less strained, more conformationally flexible system. mdpi.comajchem-a.com The synthesis of piperidine derivatives can be achieved through various methods, including intramolecular cyclization and multi-component condensation reactions. mdpi.comajchem-a.com These strategies enable the creation of a wide array of substituted piperidine analogues. ajchem-a.comresearchgate.net
The choice of the heterocyclic ring system can significantly influence the three-dimensional shape and basicity of the resulting analogue, which are critical factors in molecular recognition and biological function.
Substituent Variations on the Cyclobutane Ring
Modifying the substituents on the cyclobutane ring is another crucial aspect of derivative design. nih.gov The puckered nature of the cyclobutane ring allows for distinct spatial arrangements of substituents, which can influence molecular conformation and interactions with biological targets. nih.gov
Research has shown that the introduction of various functional groups can significantly alter the properties of cyclobutane-containing compounds. For instance, in the context of combretastatin (B1194345) A4 analogues, a 1,3-disubstituted cyclobutane moiety was used as a replacement for the cis-stilbene (B147466) unit. nih.gov The synthesis of these analogues involved a key step of adding a 3,4,5-trimethoxyphenylmagnesium reagent to an isovaniline-derived cyclobutanone (B123998) derivative. nih.gov
Furthermore, the synthesis of libraries of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols has been achieved through hyperbaric [2+2] cycloaddition reactions. ru.nl This method allows for the creation of cyclobutanes with two points of diversification, enabling further derivatization through the incorporation of different amine substituents. ru.nl The electronic effects of substituents on the cyclobutane ring, such as π delocalization and hyperconjugation, can also influence the stability and reactivity of the ring system itself. nih.gov
Substituent Variations on the Pyrrolidine Ring
Altering the substitution pattern on the pyrrolidine ring offers another avenue for creating structural diversity. Introducing substituents on the pyrrolidine ring can modulate the steric bulk and electronic properties of the nitrogen atom, potentially affecting its basicity and hydrogen bonding capacity.
For example, studies on related scaffolds, such as 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, have demonstrated that varying substituents on a heterocyclic ring can lead to potent and selective biological activity. nih.gov While this example does not directly involve this compound, the principle of modifying the heterocyclic amine substituent is a well-established strategy in medicinal chemistry. The synthesis of N-substituted pyrrolidines can be achieved through various synthetic routes, often involving the reaction of pyrrolidine with appropriate electrophiles.
Stereoisomeric Influences in Derivative Design
The stereochemistry of the this compound scaffold is a critical consideration in derivative design. The cyclobutane ring can exist in different puckered conformations, and the substituents can be arranged in either a cis or trans relationship. These stereoisomeric differences can lead to distinct three-dimensional shapes and, consequently, different biological activities.
The stereoselective synthesis of cyclobutanes is a challenging but important goal. acs.org Methods have been developed for the stereoretentive formation of cyclobutanes from pyrrolidines, which proceeds through the formation of 1,4-biradical intermediates. acs.org Density functional theory (DFT) calculations have been employed to understand the mechanism of this stereospecific synthesis. acs.org This control over stereochemistry allows for the targeted synthesis of specific isomers to investigate their unique properties. For instance, the transformation of a trans-pyrrolidine can lead to a trans-cyclobutane with high diastereomeric and enantiomeric control. acs.org
Synthetic Strategies for Derivative Libraries
The efficient generation of a large number of derivatives, known as a chemical library, is essential for exploring structure-activity relationships. Parallel synthesis and combinatorial chemistry techniques are powerful tools for this purpose.
Parallel Synthesis and Combinatorial Chemistry Techniques
Parallel synthesis enables the simultaneous creation of multiple compounds, significantly accelerating the discovery process. bioduro.com This approach is used to generate libraries of compounds with diverse chemical structures that can then be screened for desired properties. bioduro.com In the context of this compound derivatives, parallel synthesis would involve reacting a common intermediate with a variety of building blocks in separate reaction vessels.
Combinatorial chemistry is a broader concept that involves the systematic and repetitive covalent linkage of different "building blocks" to generate a large array of structurally diverse molecules. nih.govpharmacy180.comescholarship.org This can be done using either solid-phase or solution-phase techniques. pharmacy180.com For example, a library of this compound analogues could be constructed by reacting a set of substituted cyclobutanone precursors with a diverse collection of pyrrolidine derivatives. ru.nlresearchgate.net Computational tools can be used to aid in the design of these libraries to maximize chemical diversity and improve the chances of identifying compounds with interesting properties. nih.gov
The "split-and-mix" strategy is a powerful combinatorial technique that allows for the synthesis of a large number of compounds with a minimal number of reactions. uniroma1.it This involves dividing a solid support (like resin beads) into portions, reacting each portion with a different building block, and then mixing the portions together before the next reaction step. uniroma1.it
Below is an interactive table showcasing a hypothetical set of derivatives based on the structural modifications discussed:
| Derivative | Ring System | Cyclobutane Substituent | Pyrrolidine Substituent | Stereochemistry |
| Analogue 1 | Azetidine | -OH, -H | -H | cis |
| Analogue 2 | Piperidine | -OH, -H | -H | trans |
| Analogue 3 | Pyrrolidine | -F, -H | -H | cis |
| Analogue 4 | Pyrrolidine | -OH, -CH3 | -H | trans |
| Analogue 5 | Pyrrolidine | -OH, -H | 3-Fluoro | cis |
| Analogue 6 | Pyrrolidine | -OH, -H | 3-Hydroxy | trans |
Fragment-Based Design and Synthesis
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach relies on screening small, low-complexity molecules, or "fragments," that can be grown or combined to create more potent and selective drug candidates. The three-dimensional (3D) character of molecular fragments is increasingly recognized as a crucial factor for successful FBDD campaigns, as it can lead to improved physicochemical properties and better exploration of protein binding pockets. nih.govd-nb.infonih.gov
The cyclobutane ring, in particular, is an attractive but underrepresented scaffold in FBDD libraries. d-nb.infonih.gov Its puckered nature provides a defined 3D geometry that can be exploited in drug design. The synthesis of fragment libraries based on the cyclobutane motif often involves the creation of a key intermediate that allows for the introduction of various functional groups and growth vectors. d-nb.infonih.gov For instance, a 3-azido-cyclobutanone intermediate has been utilized to generate a library of 3D cyclobutane fragments with diverse functionalities such as secondary amines, amides, and sulfonamides. d-nb.info
Similarly, pyrrolidine-based fragments are of significant interest due to their prevalence in natural products and approved drugs. nih.gov The pyrrolidine scaffold provides good coverage of functional vector space and can adopt various low-energy conformations, further contributing to 3D diversity. nih.gov Synthetic strategies for creating libraries of homochiral pyrrolidines often employ robust reactions that tolerate a range of functional groups, allowing for the early introduction of diversity. nih.gov
In the context of this compound, its structure embodies the principles of 3D fragment design. The synthesis of derivatives often starts from precursors that already contain the cyclobutane core, such as cyclobutanone. The general approach involves the reduction of the ketone to a hydroxyl group and the introduction of the pyrrolidine moiety. The stereochemistry of the final product, specifically the cis or trans relationship between the hydroxyl and pyrrolidine groups, is a critical aspect that influences its molecular shape and biological activity.
| Parameter | Description | Relevance to this compound |
| 3D Character | The spatial arrangement of atoms in a molecule. | The puckered cyclobutane ring and the pyrrolidine group provide a distinct three-dimensional shape. nih.govd-nb.info |
| Fragment-Based Drug Discovery (FBDD) | A method for finding lead compounds by screening small molecular fragments. | The scaffold is suitable for generating fragment libraries with diverse chemical and shape properties. d-nb.infonih.gov |
| Physicochemical Properties | Properties such as solubility, lipophilicity, and metabolic stability. | The inclusion of the cyclobutane and pyrrolidine rings can favorably influence these properties. d-nb.info |
| Stereoisomerism | The existence of molecules with the same molecular formula but different spatial arrangements of atoms. | Cis and trans isomers of this compound can be synthesized to maximize shape diversity. d-nb.info |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful synthetic approach that involves introducing chemical modifications at the final steps of a synthetic sequence. nih.gov This strategy is particularly valuable in drug discovery as it allows for the rapid generation of a diverse library of analogs from a common advanced intermediate, without the need for de novo synthesis for each new compound. nih.gov LSF methods often employ reactions that are tolerant of various functional groups and proceed under mild conditions. nih.gov
For a molecule like this compound, LSF strategies could target several positions: the hydroxyl group, the pyrrolidine nitrogen, or the C-H bonds of the cyclobutane and pyrrolidine rings. The recent advancements in photoredox catalysis and radical chemistry have significantly expanded the toolkit for LSF. nih.gov These methods can enable the direct functionalization of otherwise unreactive C-H bonds, opening up new avenues for structural diversification.
While specific examples of LSF applied directly to this compound are not extensively documented in the provided search results, the principles of LSF are highly relevant to the modification of this scaffold. For instance, the development of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors has been achieved through structure-based rational design, a process that often benefits from the ability to perform late-stage modifications to optimize compound properties. nih.gov
| LSF Target Site | Potential Reactions | Significance |
| Hydroxyl Group | Esterification, Etherification, Acylation | Modifies polarity, hydrogen bonding capacity, and potential for prodrug strategies. |
| Pyrrolidine Nitrogen | Alkylation, Acylation, Arylation | Alters basicity, steric bulk, and introduces new interaction points. |
| C-H Bonds (Cyclobutane/Pyrrolidine) | Radical-mediated functionalization (e.g., halogenation, cyanation) | Allows for the introduction of functional groups at previously inaccessible positions. |
Chemical Reactivity and Transformation Studies of the Core Scaffold
The chemical reactivity of this compound is dictated by the interplay of its three key components: the hydroxyl group, the pyrrolidine nitrogen, and the strained cyclobutane ring. Understanding the reactivity of each of these components is crucial for the design of new derivatives and for predicting potential metabolic pathways.
Transformations Involving the Pyrrolidine Nitrogen
The pyrrolidine nitrogen in this compound is a nucleophilic and basic center, making it susceptible to a variety of chemical transformations. These can include:
Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl groups on the nitrogen.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Arylation: Coupling with aryl halides or other arylating agents.
Oxidation: Formation of the corresponding N-oxide derivative.
These modifications can significantly impact the molecule's properties. For example, N-alkylation or N-acylation can alter the basicity of the nitrogen, which can in turn affect its pharmacokinetic profile. The synthesis of various pyrrolidine-containing compounds, such as bis-pyrrolo[2,3-d]pyrimidines and purines, often involves the substitution of a leaving group with a pyrrolidine moiety, highlighting the nucleophilicity of the pyrrolidine nitrogen. nih.gov
Cyclobutane Ring Rearrangements and Opening Reactions
The cyclobutane ring is characterized by significant ring strain, which makes it susceptible to reactions that involve ring-opening or rearrangement to form less strained systems. These transformations can lead to the formation of novel molecular scaffolds.
One notable transformation of pyrrolidines is their stereoselective ring contraction to form cyclobutanes. acs.org This reaction, which can proceed through a 1,4-biradical intermediate, often occurs with a high degree of stereoretention, allowing for the synthesis of enantiopure cyclobutane derivatives from chiral pyrrolidines. acs.org Although this describes the formation of a cyclobutane from a pyrrolidine, it underscores the chemical relationship and potential for interconversion between these two ring systems.
Conversely, cyclobutane rings can undergo opening reactions. For instance, treatment of certain cyclobutane derivatives with reagents like diethyl azodicarboxylate and triphenylphosphine (B44618) can induce ring opening. researchgate.net Additionally, retro-benzilic acid rearrangements have been used to achieve ring enlargement of a cyclobutane into a larger ring system. researchgate.net While a specific example involving this compound is not provided, the inherent strain of its cyclobutane ring suggests that it could potentially undergo similar rearrangements or ring-opening reactions under appropriate conditions, leading to the formation of cyclopentane (B165970) or other ring-opened products.
Computational and Theoretical Chemistry Studies of 3 Pyrrolidin 1 Yl Cyclobutan 1 Ol
Quantum Chemical Calculations
No specific DFT studies on the molecular geometry and electronic structure of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol have been reported in the scientific literature. Such studies would typically involve the use of a functional (e.g., B3LYP) and a basis set to optimize the geometry of the molecule and calculate various electronic properties.
There are no published FMO analyses for this compound. This type of analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the compound's reactivity towards electrophiles and nucleophiles.
No MEP maps for this compound are available in the current body of scientific work. An MEP map would illustrate the electron density distribution and help identify potential sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis
A search of the literature did not yield any studies on the exploration of the conformational space and energy landscapes of this compound through molecular dynamics simulations. These simulations would provide insight into the molecule's flexibility and the relative stability of its different conformers.
There is no research available on the impact of different solvents on the conformation and dynamics of this compound. Such studies are crucial for understanding the behavior of the molecule in solution.
In Silico Predictions for Chemical Space Exploration
The strategic use of computational tools allows for the efficient exploration of the vast chemical space surrounding a core scaffold like 3-(pyrrolidin-1-yl)cyclobutane. By predicting properties and potential interactions in silico, researchers can prioritize synthetic efforts and focus on compounds with the highest probability of desired activity.
Virtual Screening and Lead Generation Methodologies
The this compound framework represents an attractive starting point for lead generation in drug discovery. The cyclobutane (B1203170) ring offers a rigid, three-dimensional structure that is underrepresented in existing drug portfolios, providing an opportunity to explore novel regions of biologically relevant chemical space. Virtual screening and lead generation methodologies can be effectively applied to libraries of compounds derived from this core structure.
Virtual Screening: This computational technique involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a biological target, typically a protein or enzyme. For a scaffold like this compound, a virtual library can be generated by decorating the core structure with a variety of functional groups at the hydroxyl and pyrrolidine (B122466) moieties. These virtual compounds can then be docked into the active site of a target protein to predict their binding affinity and mode. The process typically involves scoring functions to rank the compounds, and those with the best scores are selected for synthesis and experimental testing.
Lead Generation: The generation of lead compounds—molecules that show promising biological activity and serve as a starting point for optimization—relies on identifying novel scaffolds and understanding their structure-activity relationships (SAR). Fragment-Based Drug Discovery (FBDD) is a particularly relevant approach. The 3-(pyrrolidin-1-yl)cyclobutane motif itself can be considered a "3D fragment," a small, complex molecule that can be grown into a more potent lead compound. The accessible growth vectors, such as the hydroxyl group, allow for systematic chemical modification to improve potency and pharmacokinetic properties.
The general workflow for a virtual screening campaign starting from the this compound scaffold is outlined in the table below.
Table 1: Illustrative Virtual Screening Workflow for this compound Derivatives
| Step | Description | Computational Tools/Methods | Objective |
|---|---|---|---|
| 1. Target Selection & Preparation | A biologically relevant protein target is chosen, and its 3D structure is prepared for docking. | PDB, Schrödinger Maestro, MOE | Prepare the receptor for docking by adding hydrogens, assigning charges, and defining the binding site. |
| 2. Virtual Library Generation | A diverse library of virtual compounds is created by adding various substituents to the this compound scaffold. | RDKit, ChemAxon | Explore a wide range of chemical diversity around the core scaffold. |
| 3. Molecular Docking | The virtual library is docked into the prepared receptor's active site. | AutoDock, Glide, GOLD | Predict the binding pose and affinity (scoring) of each compound in the library. |
| 4. Hit Selection & Filtering | Compounds are ranked by their docking scores. Filters for physicochemical properties (e.g., Lipinski's Rule of Five) and predicted ADMET properties are applied. | FAF-Drugs4, SwissADME | Prioritize compounds with favorable drug-like properties and high predicted affinity for experimental validation. |
| 5. Hit-to-Lead Optimization | The most promising virtual hits are synthesized and tested. Computational analysis of initial SAR data guides the design of the next generation of more potent and optimized compounds. | DFT, Molecular Dynamics | Refine the chemical structure to improve potency, selectivity, and pharmacokinetic properties. |
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can aid in the characterization and identification of newly synthesized compounds. Density Functional Theory (DFT) is a widely used method for calculating the geometric and electronic structure of molecules, from which spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be derived.
While experimental data is the gold standard, predicted spectra are invaluable for several reasons: they can help to confirm the structure of a target molecule, aid in the interpretation of complex experimental spectra, and allow for the study of transient or difficult-to-isolate species. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts and the key IR absorption bands. These calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger).
The following table presents hypothetical predicted spectroscopic data for this compound to illustrate the output of such computational studies.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Assignment/Note |
|---|---|---|
| ¹H NMR | δ 4.0-4.2 ppm | CH-OH (methine proton on the carbon bearing the hydroxyl group) |
| δ 3.0-3.3 ppm | CH-N (methine proton on the carbon bearing the pyrrolidine group) | |
| δ 2.5-2.8 ppm | N-CH₂ (protons on the pyrrolidine ring adjacent to the nitrogen) | |
| δ 1.8-2.2 ppm | Cyclobutane CH₂ and Pyrrolidine CH₂ | |
| δ 1.6-1.8 ppm | Pyrrolidine CH₂ | |
| ¹³C NMR | δ 68-72 ppm | C-OH (carbon bearing the hydroxyl group) |
| δ 58-62 ppm | C-N (carbon bearing the pyrrolidine group) | |
| δ 48-52 ppm | N-CH₂ (carbons on the pyrrolidine ring adjacent to the nitrogen) | |
| δ 30-35 ppm | Cyclobutane CH₂ | |
| δ 23-26 ppm | Pyrrolidine CH₂ | |
| IR Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretch (from the alcohol group) |
| ~2950 cm⁻¹ (strong) | C-H stretch (aliphatic) | |
| ~1100 cm⁻¹ (strong) | C-O stretch (from the alcohol group) |
Disclaimer: The data in this table are illustrative and have not been derived from specific, published DFT calculations for this exact molecule. They represent typical chemical shift and frequency ranges for the functional groups present.
Theoretical Insights into Reaction Mechanisms and Pathways
Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions, improving yields, and predicting the feasibility of synthesizing novel compounds. DFT calculations have become a cornerstone of mechanistic studies, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation energies.
A highly relevant and promising synthetic route to the 3-(pyrrolidin-1-yl)cyclobutane core involves the contraction of a pyrrolidine ring. nih.govnih.gov Detailed DFT studies have been conducted on this type of transformation, providing profound insights into the reaction pathway. nih.govresearchgate.netacs.org The reaction is proposed to proceed through a stereoretentive mechanism involving the formation of a 1,4-biradical intermediate. nih.govacs.org
The key steps in the proposed mechanism for the formation of a cyclobutane from a pyrrolidine precursor are as follows:
Formation of a 1,1-Diazene Intermediate: The reaction is initiated by the treatment of the pyrrolidine with a nitrogen source, such as an in situ generated iodonitrene species. nih.govacs.org This leads to an electrophilic amination of the pyrrolidine nitrogen, which, after subsequent oxidation, forms a reactive 1,1-diazene intermediate. nih.govacs.org
Nitrogen Extrusion and Biradical Formation: The rate-determining step of the reaction is the extrusion of a nitrogen molecule (N₂) from the 1,1-diazene. nih.govresearchgate.net This step involves the simultaneous cleavage of the two C-N bonds, leading to the formation of an open-shell singlet 1,4-biradical. nih.govacs.org
Barrierless Ring Collapse: The resulting 1,4-biradical is highly reactive and undergoes a rapid, barrierless intramolecular cyclization. nih.govresearchgate.net This C-C bond formation results in the final cyclobutane ring. The high rate of this ring closure compared to bond rotation within the biradical intermediate explains the observed stereoretention of the reaction. nih.govacs.org
These theoretical insights are crucial for the rational design of synthetic routes to complex cyclobutane derivatives like this compound. By understanding the energetic landscape of the reaction, chemists can select appropriate reagents and conditions to favor the desired pathway and maximize the yield of the target molecule.
Applications and Potential Research Avenues As a Chemical Building Block
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The pyrrolidine (B122466) ring is a prevalent scaffold in a vast array of biologically active compounds and natural products. nih.govmdpi.comnih.gov The synthesis of complex molecules often relies on the strategic use of smaller, functionalized building blocks that can be elaborated into the final target. 3-(Pyrrolidin-1-yl)cyclobutan-1-ol serves as such a precursor, providing a ready-made pyrrolidine-cyclobutane core that can be further functionalized.
The hydroxyl group on the cyclobutane (B1203170) ring can be transformed into a variety of other functional groups, or it can serve as a handle for coupling reactions. For instance, it can be oxidized to a ketone, which then allows for the introduction of substituents via nucleophilic addition or enolate chemistry. Alternatively, the alcohol can be converted into a leaving group, facilitating substitution reactions to introduce diverse functionalities.
The pyrrolidine nitrogen, a secondary amine, is also a key reactive site. It can undergo N-alkylation, N-acylation, or participate in transition metal-catalyzed cross-coupling reactions, enabling the attachment of this building block to other molecular fragments. The inherent stereochemistry of the cyclobutane ring can also be exploited to introduce chirality into the target molecule, a critical aspect in the synthesis of many pharmaceuticals. The strategic functionalization of pre-existing pyrrolidine rings is a common strategy in the synthesis of complex molecules. nih.gov
Utility in Scaffold Hopping and Bioisosteric Replacements in Chemical Design
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks with similar biological activity to a known active compound. nih.gov This technique aims to replace the core structure, or scaffold, of a molecule while retaining the essential pharmacophoric features responsible for its biological function. nih.gov this compound, with its distinct three-dimensional shape, presents an attractive option for scaffold hopping exercises.
The cyclobutane ring, being a relatively rigid and non-planar structure, can mimic the spatial arrangement of substituents found in other cyclic systems, such as cyclopentanes or cyclohexanes, or even acyclic conformations. acs.org By replacing a portion of an existing drug molecule with the 3-(pyrrolidin-1-yl)cyclobutane moiety, medicinal chemists can explore new chemical space, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov
Bioisosteric replacement, a related concept, involves the substitution of one functional group or substructure with another that has similar physical or chemical properties, leading to a comparable biological response. nih.gov The pyrrolidine-cyclobutane unit can serve as a bioisostere for other cyclic or bicyclic amine-containing fragments in drug candidates. Its unique combination of a basic nitrogen atom and a hydrogen-bond-donating/accepting hydroxyl group allows it to replicate the key interactions of other molecular scaffolds with their biological targets.
Advanced Building Block for Chemical Library Synthesis and Diversity Generation
The development of chemical libraries containing a wide array of structurally diverse molecules is fundamental to modern drug discovery. mdpi.com These libraries are screened against biological targets to identify "hit" compounds that can be further optimized into lead drug candidates. This compound is an ideal starting material for the construction of such libraries due to its inherent structural complexity and the presence of multiple points for diversification.
The bifunctional nature of the molecule, with its reactive hydroxyl group and secondary amine, allows for the straightforward attachment of a wide variety of chemical appendages. Using combinatorial chemistry approaches, large numbers of derivatives can be synthesized in a parallel fashion. For example, the pyrrolidine nitrogen can be acylated with a diverse set of carboxylic acids, while the hydroxyl group can be etherified or esterified with a different set of building blocks. This "two-pronged" approach to diversification can rapidly generate a library of compounds with significant structural and functional diversity, all centered around the common 3-(pyrrolidin-1-yl)cyclobutane core. The use of such sp³-rich, three-dimensional building blocks is increasingly recognized as a means to populate chemical libraries with molecules that have a higher probability of interacting with the complex binding sites of biological macromolecules. nih.gov
Emerging Research Directions and Future Prospects in Synthetic Organic Chemistry
The field of synthetic organic chemistry is constantly evolving, with a continuous demand for new building blocks that can enable the efficient construction of complex and novel molecular architectures. This compound and related structures are poised to play a significant role in these future developments.
One emerging area of research is the use of strained ring systems, like cyclobutanes, as synthons for more complex carbocyclic and heterocyclic frameworks. researchgate.net The inherent ring strain of the cyclobutane can be harnessed to drive ring-opening or ring-expansion reactions, providing access to larger ring systems that might be difficult to synthesize through other methods. The pyrrolidine substituent can influence the regio- and stereoselectivity of these transformations, offering a handle to control the outcome of the reaction.
Furthermore, the development of new catalytic methods for the functionalization of C-H bonds presents exciting opportunities for the use of building blocks like this compound. The ability to selectively activate and modify specific C-H bonds on the cyclobutane or pyrrolidine ring would open up new avenues for creating even greater molecular diversity from this single precursor.
As our understanding of the relationship between molecular three-dimensionality and biological activity continues to grow, the demand for non-flat, sp³-rich building blocks will undoubtedly increase. nih.gov this compound, with its well-defined and rigid three-dimensional structure, is well-positioned to be a valuable tool for synthetic chemists seeking to explore the next generation of complex and biologically active molecules.
Q & A
Q. What are the recommended storage conditions for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol to ensure stability?
The compound should be stored in tightly sealed containers under inert atmospheres (e.g., nitrogen), in a dry, well-ventilated environment at room temperature. Opened containers must be resealed carefully to prevent moisture absorption or degradation. Avoid exposure to light and incompatible materials, such as strong oxidizing agents .
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?
A typical synthesis involves cyclobutane derivatives and pyrrolidine under nucleophilic substitution conditions. Catalysts like palladium nanoparticles (Pd NPs) may enhance selectivity in hydrogenation steps. Reaction parameters such as temperature (e.g., 25–80°C) and solvent polarity are critical for optimizing yield and minimizing side products .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Key methods include:
Q. What personal protective equipment (PPE) is advised when handling this compound?
Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Ensure access to emergency eyewash stations and safety showers. Respiratory protection is recommended if ventilation is insufficient .
Advanced Research Questions
Q. How can computational tools aid in retrosynthesis planning for this compound?
AI-driven platforms (e.g., Template_relevance Pistachio, Reaxys) analyze reaction databases to propose feasible routes. These tools prioritize one-step syntheses, optimize reagent choices (e.g., LiAlH₄ for reductions), and predict steric/electronic effects in cyclobutane ring formation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Cross-validate NMR assignments with 2D techniques (COSY, HSQC). Compare experimental IR stretching frequencies (e.g., O-H ~3200 cm⁻¹) with computational simulations (DFT). Use isotopic labeling to trace reaction intermediates in ambiguous pathways .
Q. How does stereochemistry influence the compound’s reactivity and biological activity?
The cyclobutane ring’s strain and pyrrolidine’s conformation affect nucleophilicity. For example, the (S)-enantiomer may exhibit higher binding affinity to receptors due to spatial compatibility, while the (R)-form could show divergent metabolic stability. Chiral HPLC or enzymatic resolution methods are essential for isolating enantiomers .
Q. What are the challenges in assessing environmental impact given limited ecotoxicological data?
No persistence, bioaccumulation, or toxicity (PBT) data are available . Mitigation strategies include:
Q. How can reaction conditions be optimized to minimize byproducts in large-scale syntheses?
Use design of experiments (DoE) to test variables:
Q. What mechanistic insights explain unexpected regioselectivity in derivatization reactions?
Steric hindrance at the cyclobutane C3 position may direct electrophilic attacks to the pyrrolidine nitrogen. Computational docking studies (e.g., Gaussian) can map electrostatic potential surfaces to predict reactive sites. Kinetic isotope effects (KIEs) further clarify transition states in SN2 pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported boiling/melting points?
Variations may arise from impurities or polymorphic forms. Replicate measurements using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Cross-reference with high-purity standards synthesized via alternative routes .
Q. Why do toxicity studies conflict with anecdotal safety reports?
While some SDS sheets classify the compound as low-risk (e.g., H302: harmful if swallowed), the absence of comprehensive toxicological data necessitates conservative handling. Prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) to fill data gaps .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
